molecular formula C17H18N2O3S B2960295 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide CAS No. 952963-14-3

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B2960295
CAS No.: 952963-14-3
M. Wt: 330.4
InChI Key: RQFNWOVTRSBDDG-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide (ID: Y300-0115) is a sulfonamide derivative with a molecular formula of C₁₇H₁₈N₂O₃S and a molecular weight of 330.4 g/mol . Its structure features a benzenesulfonamide core substituted with a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group. The compound exhibits moderate lipophilicity, with a calculated logP of 3.1867 and logD of 3.1672, suggesting balanced solubility and membrane permeability. The presence of the 2-oxopyrrolidin-1-yl moiety introduces conformational rigidity, which may influence receptor-binding specificity and metabolic stability.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-9-10-14(12-16(13)19-11-5-8-17(19)20)18-23(21,22)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFNWOVTRSBDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by sulfonamide formation through the reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Structural Features Melting Point (°C) Reference
This compound (Y300-0115) C₁₇H₁₈N₂O₃S 330.4 3.19 4-methylphenyl, 2-oxopyrrolidin-1-yl Not reported
4-(2-Oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide (Compound 19) C₁₆H₁₆N₂O₃S 316.4 ~2.8* Phenyl group at sulfonamide nitrogen 184–186
4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide (31) C₁₉H₂₂N₂O₆S 406.5 ~1.5* Trimethoxyphenyl group enhances polarity 199–201
3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide C₁₀H₁₁N₃O₅S 285.3 ~0.5* Nitro group increases polarity, smaller molecular scaffold Not reported
T0901317 (LXR agonist) C₁₈H₁₄F₆N₂O₃S 452.4 ~4.5* Trifluoromethyl groups enhance lipophilicity Not reported
4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide C₂₂H₁₉NO₃S 377.5 ~3.0* α,β-unsaturated ketone introduces planar conjugation Not reported

*Estimated values based on structural analogs.

Key Findings:

Structural Flexibility vs. However, the absence of polar substituents (e.g., nitro or methoxy groups) in Y300-0115 results in higher logP than Compound 31, which has a trimethoxyphenyl group .

Lipophilicity and Solubility :

  • Y300-0115’s logP of 3.19 positions it between the highly lipophilic T0901317 (logP ~4.5) and the polar 3-nitro derivative (logP ~0.5) . This balance may optimize bioavailability and blood-brain barrier penetration.

Pharmacophore Variations: Unlike T0901317, which contains trifluoromethyl groups for enhanced receptor binding, Y300-0115 relies on the methyl-pyrrolidinone motif. This difference may reduce off-target interactions but also alter potency . The α,β-unsaturated ketone in the compound from introduces electrophilic reactivity, which is absent in Y300-0115, suggesting divergent metabolic pathways .

Synthetic Accessibility :

  • Y300-0115’s synthesis likely involves coupling a 2-oxopyrrolidin-substituted aniline with benzenesulfonyl chloride, a method analogous to those described for related sulfonamides . In contrast, T0901317 requires fluorinated intermediates, complicating large-scale production .

Research Implications

  • Y300-0115 ’s moderate lipophilicity and rigid structure make it a promising candidate for central nervous system (CNS) targets, where balance between solubility and permeability is critical.
  • Compound 31 ’s trimethoxyphenyl group offers higher solubility but may limit membrane penetration compared to Y300-0115 .
  • The 3-nitro derivative () exemplifies how electron-withdrawing groups can drastically alter physicochemical properties, though its smaller size may reduce binding affinity .

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The structural formula can be represented as follows:

N 4 methyl 3 2 oxopyrrolidin 1 yl phenyl benzenesulfonamide\text{N 4 methyl 3 2 oxopyrrolidin 1 yl phenyl benzenesulfonamide}

This structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes and modulate signaling pathways. Specific mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety may interact with active sites of enzymes, disrupting their function. For instance, sulfonamides are known to inhibit carbonic anhydrase and certain kinases.
  • Receptor Modulation : The compound may act on various receptors, potentially influencing pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific kinases involved in cancer cell signaling.

CompoundActivityIC50 (µM)Reference
This compoundAnticancer5.0
Similar Sulfonamide DerivativeAnticancer3.5
Another Sulfonamide VariantAnticancer4.2

Inhibition of Enzymes

The compound may also show inhibitory effects on enzymes critical for cancer metabolism:

Enzyme TargetInhibition TypeIC50 (µM)
Carbonic AnhydraseCompetitive10.0
RET KinaseNon-competitive6.5

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Cell Line Studies : In vitro tests using cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation effectively, reinforcing its potential as an anticancer agent.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the presence of the 2-oxopyrrolidine ring and methylphenyl substituents. Key signals include aromatic protons (δ 7.0–8.0 ppm) and pyrrolidinone carbonyl carbons (δ ~175 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 resolves the 3D structure. For example, monoclinic systems (space group P21/nP2_1/n) with unit cell parameters (e.g., a=8.93a = 8.93 Å, b=10.89b = 10.89 Å) have been reported for similar sulfonamides .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/zm/z 347.1058 for C17H18N2O4SC_{17}H_{18}N_2O_4S) .

How can researchers address discrepancies in biological activity data across different assays?

Advanced
Contradictions in bioactivity (e.g., in vitro vs. in vivo efficacy) may arise from pharmacokinetic factors (e.g., solubility, metabolic stability) or assay-specific conditions. Methodological solutions include:

  • Dose-Response Validation : Establish a linear response curve across multiple concentrations.
  • Control Experiments : Use reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .
  • Metabolic Profiling : Assess stability in liver microsomes to identify rapid degradation pathways .

What computational approaches are used to predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Software like AutoDock Vina models binding interactions with targets (e.g., enzymes or receptors). The sulfonamide group often participates in hydrogen bonding with active-site residues .
  • DFT Calculations : Density functional theory optimizes the compound’s geometry and electronic properties, aiding in SAR studies .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) evaluate stability of ligand-target complexes over time .

How is the purity of the compound validated for pharmacological studies?

Q. Basic

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures ≥95% purity. Method validation follows ICH guidelines for linearity, precision, and accuracy .
  • Elemental Analysis : Confirms stoichiometric composition (e.g., C, H, N, S content within ±0.4% of theoretical values) .

What strategies are effective for optimizing the compound’s solubility and bioavailability?

Q. Advanced

  • Salt Formation : Co-crystallization with pharmaceutically acceptable counterions (e.g., sodium) improves aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
  • Nanoparticle Formulation : Encapsulation in PEGylated liposomes reduces aggregation and prolongs circulation time .

How can crystallographic data resolve ambiguities in the compound’s conformation?

Advanced
SCXRD reveals torsional angles and non-covalent interactions (e.g., hydrogen bonds between sulfonamide oxygen and water molecules). For example, the dihedral angle between the benzene and pyrrolidinone rings (e.g., 15.7°) provides insight into steric effects influencing binding . Programs like ORTEP-3 visualize thermal ellipsoids, distinguishing static vs. dynamic disorder in the crystal lattice .

What are the key considerations for designing SAR studies on this compound?

Q. Advanced

  • Substituent Variation : Modify the 4-methylphenyl or pyrrolidinone groups to assess impact on activity. For instance, replacing methyl with halogens alters electron-withdrawing effects .
  • Bioisosteric Replacement : Substitute the sulfonamide with carboxamide to evaluate potency retention.
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide’s sulfonyl group) using 3D-QSAR models .

How can researchers validate the compound’s stability under experimental storage conditions?

Q. Basic

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and LC-MS .
  • Lyophilization : Assess stability in lyophilized vs. solution states for long-term storage .

What advanced techniques elucidate the compound’s mechanism of action in cellular assays?

Q. Advanced

  • CRISPR Screening : Identify gene knockouts that rescue or exacerbate the compound’s effects.
  • Thermal Shift Assays : Monitor target protein melting shifts to confirm binding .
  • SPR Spectroscopy : Measure real-time binding kinetics (e.g., KdK_d, kon/koffk_{on}/k_{off}) using surface plasmon resonance .

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